Quetiapine EP Impurity P, also known as Quetiapine N-Ethyl Impurity or 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine, is a significant impurity associated with the antipsychotic medication quetiapine. This compound is of interest primarily in pharmaceutical development and quality control, particularly in the context of ensuring the safety and efficacy of drug formulations. The impurity is classified under the category of pharmaceutical impurities, which are unintended substances that can arise during the synthesis of drugs.
Quetiapine EP Impurity P is derived from the synthetic processes involved in producing quetiapine and its derivatives. Its formation can occur through various chemical reactions during the synthesis of quetiapine fumarate, which is the most common salt form used in clinical applications. The impurity's classification as a pharmaceutical impurity necessitates rigorous analysis and characterization to comply with regulatory standards.
The synthesis of Quetiapine EP Impurity P typically involves several chemical transformations starting from precursor compounds used in the production of quetiapine. According to research, one method includes reacting a specific piperazine derivative with dibenzo[b,f][1,4]thiazepine derivatives under controlled conditions to yield the impurity.
Key steps in its synthesis may include:
The molecular structure of Quetiapine EP Impurity P can be represented as follows:
The detailed analysis often includes spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirmation of structural integrity.
Quetiapine EP Impurity P can participate in various chemical reactions typical for amines and thiazepines, including:
Understanding these reactions is crucial for predicting stability and behavior during drug formulation.
Quetiapine EP Impurity P exhibits several notable physical and chemical properties:
These properties are critical for ensuring proper handling during manufacturing and analysis.
Quetiapine EP Impurity P serves multiple roles in scientific research:
Quetiapine EP Impurity P (CAS 1011758-03-4) is a structurally significant process-related impurity arising during the synthesis of quetiapine, an atypical antipsychotic drug. Chemically identified as 11-(4-ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine, this impurity shares the dibenzothiazepine core of the parent drug but features a distinct ethyl substitution on the piperazine ring [3] [7]. Its detection and quantification are essential in pharmaceutical quality control, as impurities can compromise drug safety and efficacy. Regulatory authorities mandate strict limits for such impurities due to potential biological activity differences from the active pharmaceutical ingredient (API) [1] [5]. The emergence of advanced chromatographic techniques like RP-UPLC has enabled precise separation and monitoring of this impurity, underscoring its importance in modern pharmaceutical analysis [1].
Table 1: Key Identifiers of Quetiapine EP Impurity P
Property | Value |
---|---|
CAS Number | 1011758-03-4 (base) |
IUPAC Name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine |
Molecular Formula | C₁₉H₂₁N₃S (base) |
Molecular Weight | 323.46 g/mol (base) |
Synonyms | Quetiapine N-Ethyl Impurity |
Salt Forms Available | Hydrochloride (C₁₉H₂₂ClN₃S), Fumarate (C₁₉H₂₁N₃S·C₄H₄O₄) |
Process-related impurities like Quetiapine EP Impurity P originate from incomplete purification or side reactions during API synthesis. In quetiapine manufacturing, this impurity forms when ethylating agents incompletely react or when process intermediates retain ethyl groups instead of the intended hydroxyethoxy substituents [3] [8]. Although definitive genotoxicity data for Impurity P remains unpublished, structural alerts warrant precautionary control. Its piperazinyl ethyl modification resembles bioactive pharmacophores, potentially enabling unintended receptor interactions [7]. Regulatory guidelines (ICH M7) classify such analogs as "alerting structures," requiring stringent limits (typically ≤0.15%) unless disproven to be genotoxic [1] [5]. This precaution drives pharmaceutical manufacturers to implement robust purification protocols and analytical controls throughout antipsychotic drug development.
The International Council for Harmonisation (ICH) Q3A/B guidelines mandate identification and quantification of impurities exceeding identification thresholds (0.10% for daily doses ≤2g) [1]. For quetiapine formulations, this requires:
Recent studies validate RP-UPLC methods achieving baseline separation of Impurity P within 5 minutes using:
Table 2: Regulatory Thresholds and Analytical Control Strategies
Parameter | Requirement | Methodology |
---|---|---|
Identification Threshold | 0.10% | Chromatographic retention time matching & UV spectrum |
Qualification Threshold | 0.15% | Toxicological studies or prior knowledge |
Specification Limit | NMT 0.15% (w/w) | Validated RP-UPLC/HPLC methods |
Forced Degradation Studies | Acid/Base/Oxidative Stress | Resolution from degradation products |
Quetiapine EP Impurity P diverges structurally from the API through a single modification: replacement of the 2-(2-hydroxyethoxy)ethyl group on the piperazine nitrogen with an ethyl moiety (C₂H₅ instead of C₆H₁₄O₂) [3] [7]. This alteration has profound implications:
Computational modeling suggests the truncated side chain could reduce binding to quetiapine’s primary targets, though experimental confirmation is needed. The structural similarity complicates separation, necessitating specialized chromatographic conditions, such as:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1